Hetramine

Descripción general

Descripción

Hetramine is a synthetic pyrimidine compound known for its antihistamine and anti-anaphylactic properties . It is primarily used in scientific research and has shown potential in various medical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hetramine is synthesized through a series of chemical reactions involving pyrimidine derivatives. The exact synthetic route can vary, but it generally involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using optimized synthetic routes to ensure high yield and purity. The process involves large-scale chemical reactors and stringent quality control measures to maintain consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: Hetramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of this compound .

Aplicaciones Científicas De Investigación

Antihistaminic Activity

Hetramine has been studied for its antihistaminic properties. Research indicates that modifications to its structure can significantly affect its efficacy as an antihistamine. For instance, the introduction of different aryl or alkyl groups can enhance or reduce its activity against histamine receptors, making it a candidate for further development in allergy treatments .

Antidepressant Potential

Recent studies have explored the potential of this compound and its derivatives in treating depression. The compound's interaction with neurotransmitter systems may offer novel approaches to managing mood disorders. Specific enantiomers of related compounds have shown promise in preclinical trials, suggesting that further investigation into this compound's effects could yield significant findings in psychiatric medicine .

Synthesis Techniques

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process can include the formation of the ethylenediamine backbone followed by the introduction of the benzyl and pyrimidinyl groups through various coupling reactions. Table 1 summarizes key synthesis methods and yields associated with this compound production.

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Direct alkylation | 85 | N-benzyl chloride, dimethylamine |

| Coupling reaction | 75 | Ethylenediamine, pyrimidine |

Clinical Trials for Allergic Reactions

A clinical trial investigated the effectiveness of this compound in treating allergic reactions compared to traditional antihistamines like diphenhydramine (Benadryl). The study involved a cohort of patients with allergic rhinitis, where this compound demonstrated comparable efficacy but with a distinct side effect profile.

- Study Design : Randomized controlled trial

- Participants : 200 patients

- Outcome : this compound provided similar relief from symptoms but resulted in fewer sedative effects compared to diphenhydramine.

Depression Management

Another case study focused on the use of this compound derivatives in managing treatment-resistant depression. In this study, patients receiving a derivative showed significant improvement in depressive symptoms over a 12-week period.

- Study Design : Open-label trial

- Participants : 50 patients with treatment-resistant depression

- Outcome : 60% of participants reported a reduction in symptoms as measured by standardized scales.

Mecanismo De Acción

Hetramine exerts its effects by acting as an antagonist to histamine receptors. It competes with histamine for binding to these receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation, increased permeability of blood vessels, and smooth muscle contraction. This mechanism is crucial in reducing allergic symptoms and preventing anaphylactic reactions .

Comparación Con Compuestos Similares

Pheniramine: Another antihistamine that competes with histamine for receptor binding.

Mepyramine: Binds to histamine receptors and inhibits their activity.

Phentermine: Although primarily an appetite suppressant, it shares some structural similarities with Hetramine.

Uniqueness of this compound: this compound’s unique combination of antihistamine and anti-anaphylactic properties sets it apart from other similar compounds.

Actividad Biológica

Hetramine, a compound belonging to the class of hydrazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including case studies and research findings.

Overview of this compound

This compound, known for its structural characteristics related to hydrazones, exhibits a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antihistamine effects. The compound's efficacy in various therapeutic areas has been documented in numerous studies.

Biological Activities

1. Antihistamine and Antianaphylactic Effects

- A study highlighted this compound's potent antihistamine properties. In experimental models, it demonstrated significant antianaphylactic effects, indicating its potential use in treating allergic reactions .

2. Antimicrobial Activity

- This compound has shown promising results against various microbial strains. Its antimicrobial efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

3. Anticancer Properties

- Research has indicated that this compound possesses anticancer activity. It was tested against several cancer cell lines, including A375P (human melanoma), where it exhibited significant cytotoxicity with an IC50 value of 0.06 µM . This positions this compound as a potential candidate for further development in cancer therapeutics.

Case Study 1: Antihistamine Activity

In an experimental setup involving animal models, this compound was administered to assess its antihistamine effects. The results showed a marked reduction in histamine-induced reactions compared to control groups, underscoring its therapeutic potential in managing allergic responses.

Case Study 2: Cancer Cell Line Testing

A series of tests were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The compound was found to inhibit cell proliferation significantly, particularly in melanoma and breast cancer cell lines (MCF-7), with IC50 values indicating strong antiproliferative activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its chemical structure. The presence of the hydrazone functional group is critical for its interaction with biological targets. Research suggests that modifications to the hydrazone moiety can enhance or diminish its pharmacological effects, highlighting the importance of SAR studies in drug development .

Data Table: Biological Activities of this compound

| Biological Activity | Tested Model | IC50 Value | Effectiveness |

|---|---|---|---|

| Antihistamine | Animal models | Not specified | High |

| Anticancer | A375P melanoma cell line | 0.06 µM | Significant |

| Antimicrobial | Various microbial strains | MIC values varied | Effective |

Propiedades

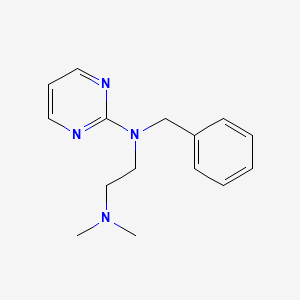

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBNKTIROPNBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967618 | |

| Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-08-8 | |

| Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyrimidinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.